2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester with a bromomethyl substituent. Its molecular formula is C₇H₁₄BBrO₂, with an average molecular weight of 220.90 g/mol and a monoisotopic mass of 220.027022 Da . The compound is characterized by the ChemSpider ID 9130327 and CAS number 166330-03-6. Its structure includes a reactive bromine atom, making it a versatile intermediate for alkylation, cross-coupling, and functional group transformations in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGMAXNDJAGTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449681 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166330-03-6 | |
| Record name | 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This can be achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions. The bromomethyl group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Arylboronic Acids and Esters: These are commonly formed products when this compound is used in Suzuki–Miyaura coupling reactions.
Substituted Borolanes: Products formed from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Versatile Building Block:
This compound is widely recognized as a versatile building block in organic synthesis. It facilitates the construction of complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for various functional group transformations that are essential for synthesizing bioactive compounds .
Key Features:
- Reactivity: The bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions.
- Diversity of Products: It can lead to the formation of a wide range of derivatives that are crucial in drug development and chemical research.
Cross-Coupling Reactions
Palladium-Catalyzed Reactions:
this compound plays a critical role in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon bonds and are widely used in synthesizing complex organic molecules .
Applications:
- Pharmaceutical Development: Essential for creating new drug candidates by enabling the formation of intricate molecular architectures.
- Material Science: Useful in developing new materials with tailored properties through the synthesis of polymers and other compounds.
Bioconjugation
Enhancing Drug Delivery Systems:
The compound's unique reactivity allows it to be employed in bioconjugation applications. It can effectively attach biomolecules to surfaces or other molecules, which is vital for enhancing drug delivery systems .
Benefits:
- Targeted Delivery: Facilitates the attachment of therapeutic agents to specific targets within biological systems.
- Improved Efficacy: Enhances the pharmacokinetics and biodistribution of drugs.
Polymer Chemistry
Modification of Polymers:
In polymer chemistry, this compound is utilized for modifying existing polymers to improve their properties .
Applications:
- Coatings and Adhesives: Enhances the performance and durability of coatings and adhesives used in various industries.
- Material Properties: Modifies thermal stability and mechanical strength of polymers.
Case Study 1: Synthesis of Bioactive Compounds
Research has demonstrated that this compound can be used to synthesize bioactive compounds with potential therapeutic effects. For instance, its application in synthesizing novel anti-cancer agents has been explored extensively.
Case Study 2: Development of Targeted Drug Delivery Systems
A study highlighted its role in creating targeted drug delivery systems where biomolecules were successfully conjugated using this compound. The results indicated enhanced efficacy and reduced side effects when tested on cellular models.
Mechanism of Action
The primary mechanism of action for 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Reactivity and Selectivity
- Alkylation Potential: The bromomethyl group in the target compound enables direct alkylation, as seen in its use to synthesize 2-((benzyloxy)methyl) derivatives via nucleophilic substitution . In contrast, aryl-substituted analogs (e.g., 4-iodophenyl or 4-methoxybenzyl) are primarily employed in Suzuki-Miyaura couplings .
- Steric and Electronic Effects : Bulky substituents like 2-chloro-5-methylphenyl reduce reactivity in cross-couplings due to steric hindrance, yielding only 26% , whereas electron-donating groups (e.g., methoxy in 4-methoxybenzyl) enhance stability and catalytic borylation efficiency (83% yield) .
- Borane Compatibility : Selectivity in C–H borylation varies with borane choice. For example, HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) paired with tailored ligands achieves high regioselectivity in aromatic substrates, unlike B₂pin₂ .
Stability and Handling
- Hydrolytic Stability : Cyclohexoxy and methoxy derivatives exhibit greater hydrolytic stability compared to the bromomethyl analog, which is moisture-sensitive due to the labile Br atom .
- Thermal Stability: Aminoethoxy-substituted dioxaborolanes (e.g., PDB, NDB) form intramolecular N→B coordination, enhancing thermal stability for epoxy resin curing, unlike the bromomethyl variant .
Key Research Findings
Reactivity Hierarchy : Bromomethyl > Iodophenyl > Methoxybenzyl in electrophilic reactions due to the leaving group ability of Br .
Yield vs. Selectivity Trade-offs : Bulky aryl substituents lower yields but improve selectivity in sterically demanding reactions .
Ligand-Borane Synergy : Combining HBpin with sterically tuned ligands achieves unprecedented regioselectivity in small-molecule borylation .
Biological Activity
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBBrO
- Molecular Weight : 220.90 g/mol
- CAS Number : 166330-03-6
- Appearance : Liquid at room temperature
- Purity : >90% (GC)
The biological activity of this compound is primarily attributed to its ability to act as a boron-based electrophile in various biochemical pathways. The bromomethyl group enhances its electrophilicity, allowing it to participate in nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in drug development where boron compounds can serve as intermediates in the synthesis of biologically active molecules.
Anticancer Activity
Research indicates that compounds containing boron can exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed selective inhibition of certain cancer cell lines. The compound's mechanism involves the disruption of cellular signaling pathways critical for cancer cell proliferation.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit protein kinases involved in cancer progression. By targeting these enzymes, the compound can effectively reduce tumor growth and metastasis.
Case Studies
-
In Vitro Studies :
- A series of in vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability.
- Table 1 summarizes the IC values obtained from these studies.
Cell Line IC (µM) MCF-7 15 A549 20 HeLa 18 -
Animal Studies :
- In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation rates and increased apoptosis in tumor tissues treated with the compound.
Q & A
Q. How can the synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized for high yield and purity?
Methodological Answer: The compound is synthesized via radical chain reactions starting from pinacolborane and bromoalkenes. Key steps include:
- Radical initiation : Use of photoredox catalysts (e.g., Ir-based catalysts) to generate bromomethyl radicals ().
- Borylation : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under nitrogen atmosphere to prevent oxidation ().
- Purification : Flash column chromatography (hexane/EtOAc gradient) yields ~85% purity. For higher purity (>95%), repeated precipitation in chilled heptane is recommended ().
Key Data : - Typical yield: 85–89% after purification ().
- Purity: >97% achievable via recrystallization ().
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H NMR : Peaks at δ 1.26 (s, 12H, pinacol methyl groups) and δ 3.38 (t, 2H, CH₂Br) confirm structure ().
- ¹¹B NMR : A singlet at ~30 ppm indicates tetrahedral boron coordination ().
- IR Spectroscopy : Absence of OH stretches (~3200–3600 cm⁻¹) confirms ester formation ().
Note : Carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation ().
Advanced Research Questions
Q. How is this compound utilized in cross-coupling reactions for bioactive molecule synthesis?
Methodological Answer: It serves as a boronic ester precursor in:
- Suzuki-Miyaura Coupling : Reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl motifs ().
- Deboronative Radical Reactions : Generates alkyl radicals for C–C bond formation with carbonyl compounds under Ir-catalyzed photoredox conditions ().
Case Study : Synthesis of polyphenolic boronates (e.g., HNK-B) via K₂CO₃-mediated alkylation, achieving 37–55% yields ().
Q. What strategies improve diastereoselectivity in reactions involving this compound?
Methodological Answer:
- Chiral Catalysts : Use of enantiopure ligands (e.g., menthol-derived auxiliaries) to control stereochemistry ().
- Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance selectivity by stabilizing transition states ().
Data : Diastereomeric ratios (dr) up to 5:1 observed in cyclohexyl-substituted derivatives ().
Q. How does storage condition impact its stability and reactivity?
Methodological Answer:
Q. What contradictions exist in reported reaction yields, and how can they be resolved?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
